4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide
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Overview
Description
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylphenyl group attached to a butanamide backbone. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-ethoxy-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorobutanoyl chloride+3-ethoxy-5-methylaniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide can be compared with other similar compounds, such as:
- 4-Chloro-N-(3-ethoxyphenyl)butanamide
- 4-Chloro-N-(3-methylphenyl)butanamide
- 4-Chloro-N-(3-ethoxy-4-methylphenyl)butanamide
These compounds share structural similarities but differ in the presence or position of substituents like ethoxy or methyl groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
4-chloro-N-(3-ethoxy-5-methylphenyl)butanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-12-8-10(2)7-11(9-12)15-13(16)5-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
VNEJYYZDEASHAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)NC(=O)CCCCl)C |
Origin of Product |
United States |
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